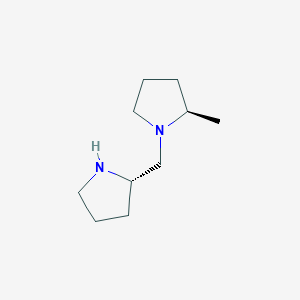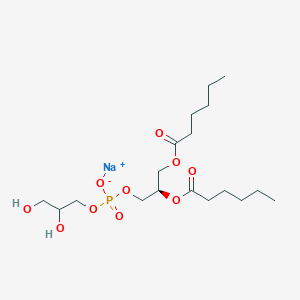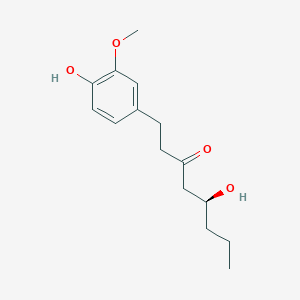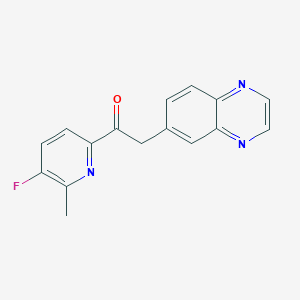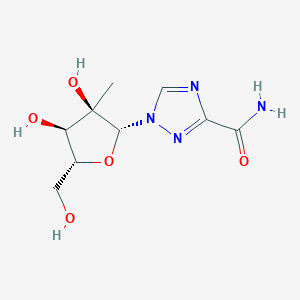![molecular formula C19H23NO4 B1504458 1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid CAS No. 209128-15-4](/img/structure/B1504458.png)
1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
Overview
Description
“1’-(Tert-butoxycarbonyl)spiro[indene-1,4’-piperidine]-3-carboxylic acid” is a complex organic compound . It’s used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .
Synthesis Analysis
The synthesis of spiro[indene-1,4’-piperidine] compounds has been an active research field of organic chemistry for well over a century . An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid is described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a spiro[indene-1,4’-piperidine] core and a tert-butoxycarbonyl group . The InChI code for this compound is 1S/C18H24N2O4/c1-17(2,3)24-16(23)20-8-6-18(7-9-20)11-19-14-5-4-12(15(21)22)10-13(14)18/h4-5,10,19H,6-9,11H2,1-3H3,(H,21,22) .
Chemical Reactions Analysis
The key steps in the synthesis of this compound involve dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The compound is synthesized in eight steps with an overall yield of 35% .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 332.4 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Synthesis of Spirocyclic Compounds
Spirocyclic compounds are a significant class of chemicals due to their complex structure and potential biological activity. 1’-(Tert-butoxycarbonyl)spiro[indene-1,4’-piperidine]-3-carboxylic acid serves as a key intermediate in the synthesis of these compounds. The spirocyclic framework is prevalent in many natural products and pharmaceuticals, making this compound valuable for constructing diverse molecular architectures .
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized to develop new therapeutic agents. Its structure is conducive to binding with a variety of receptors, which is crucial for the discovery of drugs with novel mechanisms of action. The tert-butoxycarbonyl (Boc) group is particularly useful as it can be easily removed under mild acidic conditions, allowing for further functionalization of the molecule .
Peptide Synthesis
The Boc-protected amino acid derivatives are instrumental in peptide synthesis. They prevent unwanted side reactions and can be selectively deprotected. This compound, with its Boc-protected amine, can be used to introduce spirocyclic structures into peptides, potentially leading to the discovery of peptides with unique structural and functional properties .
Material Science
In the field of material science, the incorporation of spirocyclic structures can lead to materials with novel properties. This compound could be used to synthesize polymers or small molecules that form the basis of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .
Catalysis
Spirocyclic compounds often exhibit unique electronic and steric properties, making them suitable as ligands in catalysis1’-(Tert-butoxycarbonyl)spiro[indene-1,4’-piperidine]-3-carboxylic acid could be used to synthesize new chiral ligands for use in asymmetric synthesis, which is a critical aspect of producing enantiomerically pure substances in pharmaceuticals .
Chemical Biology
In chemical biology, spirocyclic compounds can be used as probes to study biological systems. They can interact with proteins, DNA, and other biomolecules, providing insights into the functioning of these systems at a molecular level. This compound’s ability to be modified easily allows for the creation of a library of derivatives for high-throughput screening .
Agrochemistry
The unique structural features of spirocyclic compounds make them candidates for the development of new agrochemicals. They can be designed to interact with specific biological targets in pests and weeds, leading to the development of more effective and selective herbicides and pesticides .
Environmental Science
Finally, in environmental science, spirocyclic compounds can be used to create sensors and indicators for environmental monitoring. The structural complexity of compounds like 1’-(Tert-butoxycarbonyl)spiro[indene-1,4’-piperidine]-3-carboxylic acid allows for the development of sensitive and selective detection methods for pollutants and other environmental hazards .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[indene-3,4'-piperidine]-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,12H,8-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXCGOZFMCOYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678122 | |
| Record name | 1'-(tert-Butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid | |
CAS RN |
209128-15-4 | |
| Record name | 1'-(tert-Butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-azaniumylethyl (2R)-2-[(9Z)-octadec-9-enoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B1504375.png)
![Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate](/img/structure/B1504376.png)
![azanium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[(4R)-2,3,5,6-tetrahydroxy-4-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]ethyl phosphate](/img/structure/B1504381.png)

![2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate](/img/structure/B1504383.png)

![N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide](/img/structure/B1504392.png)
![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B1504393.png)
